REACTION_CXSMILES
|
[C:1]1(=[O:11])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][NH:2]1>C(O)(=O)C.[Pt](=O)=O>[C:1]1(=[O:11])[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][NH:2]1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(NC=CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at RT
|
Type
|
CUSTOM
|
Details
|
after 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
a further 5 days
|
Duration
|
5 d
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
again concentrated
|
Type
|
ADDITION
|
Details
|
after addition of toluene
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from 1.6 l of water
|
Type
|
FILTRATION
|
Details
|
Long needles are filtered off
|
Type
|
CONCENTRATION
|
Details
|
the mother liquor is concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
separated on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NC=CC=2CCCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |